B1193283 OPB-51602

OPB-51602

Cat. No.: B1193283
Attention: For research use only. Not for human or veterinary use.
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Description

OPB-51602 is a novel, small-molecule inhibitor that targets the Src homology 2 (SH2) domain of Signal Transducer and Activator of Transcription 3 (STAT3), demonstrating potent antitumor activity in preclinical models . With an reported IC50 of 7.3 nM and Kd of 5 nM for the STAT3 SH2 domain, this compound effectively inhibits both tyrosine (Tyr705) and serine (Ser727) phosphorylation, preventing STAT3 dimerization and its subsequent nuclear translocation . This dual inhibition disrupts the transcriptional activity of STAT3, which is constitutively active in many cancers and drives processes like proliferation, survival, and immune evasion . Beyond its nuclear effects, a key mechanism of this compound's cytotoxicity stems from its interference with mitochondrial STAT3 (mito-STAT3) . Research shows that its toxicity is critically dependent on the presence of STAT3, as STAT3-null cells are protected, and sensitivity is restored in cells expressing a mitochondrially-restricted form of STAT3 . This compound inhibits the activity of mitochondrial respiratory complex I in a STAT3-dependent manner, leading to a surge in reactive oxygen species (ROS), induction of mitophagy, and ultimately, cell death . This synthetic lethality through complex I inhibition presents a promising strategy for targeting cancer metabolism, particularly in sensitive models such as non-small cell lung carcinoma (NSCLC) and triple-negative breast cancer (TNBC) cell lines . While a phase I clinical study for relapsed/refractory hematological malignancies established that this compound was safe and well-tolerated at lower doses, long-term administration at higher doses was challenging due to dose-limiting toxicities, including peripheral neuropathy and lactic acidosis . This underscores the compound's significant biological activity and highlights its value as a tool for probing STAT3 biology and cancer metabolism in a research setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OPB51602;  OPB 51602;  OPB51602.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

OPB-51602 belongs to a class of STAT3 inhibitors with diverse mechanisms and clinical profiles. Below is a detailed comparison with key analogs:

Table 1: Comparison of this compound with Other STAT3 Inhibitors

Compound Target/Mechanism Clinical Phase Key Findings Toxicity Profile References
This compound STAT3 SH2 domain inhibitor (Y705/S727) Phase I (Terminated) - MTD: 6 mg (hematology), 4 mg (solid tumors)
- Stable disease in AML/myeloma; PR in NSCLC
- Accumulation with continuous dosing
Peripheral neuropathy, lactic acidosis, cytopenias
OPB-31121 STAT3 SH2 domain inhibitor Phase I/II (Terminated) - Limited efficacy in solid/NHL tumors
- Long half-life (potential for intermittent dosing)
Fatigue, GI toxicity, hyperglycemia
OPB-111077 STAT3/5 inhibitor (mitochondrial STAT3) Phase I/II (Ongoing) - Improved safety vs. This compound
- Active in AML and DLBCL trials
- Indirect OXPHOS inhibition
Lower neurotoxicity, manageable cytopenias
BBI608 (Napabucasin) STAT3 pathway disruptor Phase III (Terminated) - Modest activity in AML
- Targets cancer stem cells
GI toxicity, fatigue
S3I-201 STAT3 SH2 domain inhibitor (preclinical) Preclinical - Validated STAT3 inhibition in vitro
- No clinical development
N/A

Key Differentiators

In contrast, OPB-111077 primarily targets mitochondrial STAT3, indirectly suppressing oxidative phosphorylation (OXPHOS) in cancer cells . OPB-31121 and S3I-201 are SH2 domain inhibitors but lack this compound’s dual phosphorylation blockade .

Toxicity and Dosing :

  • This compound’s continuous dosing led to cumulative neurotoxicity and metabolic acidosis, necessitating lower recommended doses (4 mg) . OPB-111077’s intermittent dosing and improved PK mitigate these risks .
  • OPB-31121’s trials were halted due to hyperglycemia and lack of efficacy, highlighting this compound’s relatively better tolerability in solid tumors .

Pharmacokinetics :

  • This compound’s long half-life and high clearance contrast with OPB-31121’s prolonged exposure, which failed to translate into clinical benefit .

Preparation Methods

Core Heterocycle Synthesis

The central quinazolinone or similar heterocyclic core is likely synthesized via cyclocondensation reactions. For example, anthranilic acid derivatives may undergo thermal cyclization with formamide or urea derivatives to form the bicyclic structure.

Side Chain Introduction

Aryl boronic acid cross-coupling reactions (e.g., Suzuki-Miyaura) are probable methods for attaching substituted phenyl groups to the core. This step would require palladium catalysts and optimized reaction conditions to achieve high yields.

Final Functionalization

Late-stage modifications, such as amide bond formation or ester hydrolysis, are employed to install solubility-enhancing groups. Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) ensure regioselectivity during these steps.

Representative Reaction Scheme (Hypothetical):

  • Cyclocondensation of anthranilic acid derivative A with formamide → Core heterocycle B .

  • Suzuki coupling of B with aryl boronic acid C → Intermediate D .

  • Deprotection and amidation of D → this compound.

Scale-Up Challenges and Process Optimization

Industrial-scale production of this compound faces hurdles due to:

  • Low Intermediate Solubility : Necessitating polar aprotic solvents (e.g., DMF, DMSO) that complicate purification.

  • Catalyst Residues : Palladium contamination in final products requiring stringent chromatographic or chelating agent-based removal.

  • Thermal Instability : Degradation of intermediates at elevated temperatures, mandating controlled reaction conditions.

Table 2: Critical Process Parameters in this compound Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°CPrevents decomposition
Catalyst Loading5–10 mol% Pd(PPh3)4Balances cost and efficiency
pH in Aqueous Workup6.5–7.5Minimizes hydrolysis

Analytical Characterization and Quality Control

Rigorous analytical methods ensure batch-to-batch consistency:

  • HPLC-MS : Purity assessment and detection of residual solvents.

  • NMR Spectroscopy : Confirmation of structural integrity, particularly for stereocenters and regiochemistry.

  • X-ray Crystallography : Resolved crystal structures of intermediates to verify synthetic accuracy.

Stability studies under ICH guidelines (25°C/60% RH) indicate that this compound requires airtight, light-resistant packaging due to susceptibility to oxidative degradation.

Patent Landscape and Proprietary Considerations

Patent applications (e.g., WO 2013157744A1) broadly claim this compound’s structure and analogs but withhold detailed synthetic protocols. Key claims include:

  • Broad coverage of quinazolinone derivatives with STAT3 inhibitory activity.

  • Formulation claims for oral administration using lipid-based delivery systems to enhance bioavailability .

Q & A

Q. What is the molecular mechanism of OPB-51602 as a STAT3 inhibitor?

this compound directly binds to the Src homology 2 (SH2) domain of STAT3, inhibiting both tyrosine (Tyr705) and serine (Ser727) phosphorylation. This dual inhibition disrupts nuclear translocation, DNA binding, and downstream transcriptional activity, distinguishing it from Jak inhibitors that only block tyrosine phosphorylation via upstream kinase suppression. Methodological validation includes:

  • In vitro kinase assays to confirm STAT3 binding specificity.
  • Immunoblotting/immunostaining for phosphorylated STAT3 (pY705-STAT3) in treated cell lines or patient tumor samples .

Q. How was the maximum tolerated dose (MTD) of this compound determined in phase I trials?

MTD identification employed a "3+3" dose-escalation design across cohorts (1–6 mg/day). Key steps included:

  • Monitoring dose-limiting toxicities (DLTs) during the first 28-day cycle (e.g., grade 3 lactic acidosis, neuropathy).
  • Pharmacokinetic (PK) analysis of plasma concentrations (AUC, Cmax) to assess drug accumulation and guide dose adjustments.
  • MTD was defined as the highest dose with ≤1/6 DLTs. While MTD reached 6 mg, cumulative toxicities led to a recommended dose of 4 mg for further studies .

Q. What are the common toxicities associated with this compound in clinical trials?

Frequent adverse events (AEs) include peripheral neuropathy (45%) , nausea (55%), diarrhea (40%), and fatigue. Grade ≥3 AEs involve neutropenia (20%) and lactic acidosis . Methodological monitoring strategies:

  • CTCAE v4.0 grading for AE severity.
  • PK-PD correlation to link drug exposure (e.g., AUC24) with toxicity onset .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy between solid tumors and hematologic malignancies?

Discrepancies (e.g., partial responses in EGFR-mutant NSCLC vs. limited efficacy in AML) require:

  • Subgroup analysis by tumor genetics (EGFR status) and STAT3 pathway dependency (e.g., pSTAT3 baseline levels).
  • Pharmacodynamic (PD) markers : Flow cytometry or immunohistochemistry to quantify pSTAT3 suppression in tumor biopsies.
  • Comparative preclinical models : Patient-derived xenografts (PDXs) stratified by STAT3 activation status to test context-dependent efficacy .

Q. What methodologies assess this compound’s impact on cancer stem cells (CSCs)?

Preclinical studies use:

  • Tumor sphere assays to evaluate self-renewal capacity post-treatment.
  • Flow cytometry for CSC markers (CD44/CD133) and ALDH activity.
  • In vivo serial transplantation of treated xenografts to measure CSC depletion. Clinical correlations involve analyzing CSC populations in trial biopsies via single-cell RNA sequencing .

Q. How does this compound’s pharmacokinetic profile influence dosing schedule optimization?

this compound’s long half-life (44–61 hours) and active metabolite (OPB-51822) accumulation suggest:

  • Intermittent dosing (e.g., 2 weeks on/1 week off) to reduce cumulative toxicities (neuropathy, lactic acidosis).
  • PK/PD modeling using nonlinear mixed-effects (NLME) approaches to simulate exposure-response relationships.
  • Therapeutic drug monitoring to individualize dosing based on metabolite thresholds .

Q. What experimental designs address this compound’s limited therapeutic window in hematologic malignancies?

Strategies include:

  • Combination therapy : Pairing with agents targeting complementary pathways (e.g., Bcl-2 inhibitors in AML).
  • Biomarker-driven trials : Enriching for patients with high pSTAT3 or STAT3 gene amplification.
  • Adaptive trial designs : Bayesian methods to dynamically adjust dosing based on real-time PK/PD data .

Methodological Frameworks for Future Studies

Q. How to design a phase II trial for this compound in STAT3-dependent tumors?

  • Primary endpoint : Objective response rate (ORR) with pSTAT3 suppression as a co-primary biomarker.
  • Statistical powering : Use Simon’s two-stage design to minimize patient exposure if early futility is observed.
  • PD validation : Pre- and post-treatment biopsies for pSTAT3 quantification via automated digital pathology .

Q. What statistical methods analyze this compound’s heterogeneous response data?

  • Mixed-effects models to account for inter-patient variability in PK/PD parameters.
  • Machine learning : Clustering algorithms to identify response subgroups based on omics profiles (e.g., RNA-seq, phosphoproteomics).
  • Meta-analysis of phase I data to correlate dosing schedules with progression-free survival .

Q. How to evaluate this compound’s impact on tumor microenvironment (TME) dynamics?

  • Multiplex immunofluorescence for immune cell infiltration (CD8+ T cells, macrophages).
  • Cytokine profiling to assess STAT3-mediated immunosuppression (IL-6, IL-10).
  • Spatial transcriptomics to map STAT3 activity gradients within TME niches .

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